des-Arg10-Kallidin - 71800-36-7

des-Arg10-Kallidin

Catalog Number: EVT-242163
CAS Number: 71800-36-7
Molecular Formula: C50H73N13O11
Molecular Weight: 1032.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Des-Arg10-kallidin is a decapeptide belonging to the kinin family, naturally occurring bioactive peptides involved in various physiological and pathological processes, including inflammation, pain, and cardiovascular regulation. [ [], [] ] It is a metabolite of kallidin (Lys-bradykinin), another kinin peptide, generated by the enzymatic removal of the C-terminal arginine residue by carboxypeptidases, particularly kininase I enzymes like carboxypeptidase M and carboxypeptidase D. [ [], [] ] Unlike bradykinin, which primarily activates the B2 receptor, des-Arg10-kallidin exhibits high selectivity for the bradykinin B1 receptor (B1R). [ [], [] ] B1R is typically not expressed in healthy tissues but becomes rapidly upregulated during inflammation and injury, suggesting a role for des-Arg10-kallidin in these conditions. [ [], [], [] ]

Synthesis Analysis

While des-Arg10-kallidin is naturally generated through enzymatic cleavage of kallidin, its synthesis can also be achieved using solid-phase peptide synthesis methodologies. This widely used technique involves sequentially adding protected amino acids to a growing peptide chain attached to a solid support. [ [] ] This approach allows for the controlled synthesis of des-Arg10-kallidin with high purity and yield, enabling its use in various research applications.

Molecular Structure Analysis

Des-Arg10-kallidin shares a similar structure with bradykinin, consisting of a chain of ten amino acids. Its primary sequence is Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg. [ [] ] Advanced techniques like DNP-enhanced magic angle spinning solid-state nuclear magnetic resonance (MAS SSNMR) have been employed to elucidate the detailed three-dimensional structure of des-Arg10-kallidin in complex with the human B1R. [ [], [] ] These studies provided valuable insights into the receptor-ligand interactions and the molecular basis of B1R activation by des-Arg10-kallidin.

Chemical Reactions Analysis

As a peptide, des-Arg10-kallidin is susceptible to hydrolysis by various peptidases, which is crucial for regulating its biological activity. [ [], [] ] This enzymatic degradation limits its half-life in vivo. In research settings, des-Arg10-kallidin can be labeled with radioactive isotopes like Iodine-125 ([125I]) or conjugated to fluorescent dyes or other tags for use in receptor binding assays, autoradiography, and other experimental techniques. [ [], [] ]

Mechanism of Action

Des-Arg10-kallidin exerts its biological effects by selectively binding to and activating the B1R, a G protein-coupled receptor primarily coupled to the Gq/11 protein. [ [], [], [] ] Upon agonist binding, B1R undergoes a conformational change that triggers a cascade of intracellular signaling events. This activation leads to the stimulation of phospholipase C, resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). [ [], [] ] IP3 mobilizes intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC), ultimately leading to various cellular responses depending on the cell type and context. [ [], [], [] ]

Applications
  • Investigating B1R Pharmacology: Its high selectivity for B1R makes it an indispensable tool for studying the receptor's pharmacology, signaling pathways, and physiological roles. [ [], [], [] ]
  • Inflammation and Pain Research: The upregulation of B1R in inflammatory conditions highlights the potential involvement of des-Arg10-kallidin in these processes. Studies have implicated des-Arg10-kallidin in inflammatory pain, edema, and leukocyte recruitment. [ [], [], [], [] ]
  • Cardiovascular Research: Des-Arg10-kallidin induces various cardiovascular effects, including vasodilation and hypotension, although its precise role in cardiovascular diseases requires further investigation. [ [], [], [], [] ]
  • Respiratory Research: B1R is upregulated in the airways during inflammation, and des-Arg10-kallidin has been implicated in airway hyperresponsiveness and other asthma-related features. [ [], [] ]
  • Cancer Research: B1R expression is altered in certain cancer types, and studies suggest a potential role for des-Arg10-kallidin in tumor growth and progression. [ [] ]
  • Drug Development: Understanding the structure-activity relationship of des-Arg10-kallidin and its interaction with B1R aids in developing novel and selective B1R antagonists for potential therapeutic applications in inflammatory, cardiovascular, and other diseases. [ [], [], [] ]

Bradykinin (BK)

    Compound Description: Bradykinin is a naturally occurring nonapeptide that acts as a potent vasodilator and mediator of inflammation. It is formed from kininogens by the action of kallikrein enzymes. Bradykinin exerts its effects primarily through the activation of the bradykinin B2 receptor (B2R) [, , , , , , , ].

    Relevance: Bradykinin is the precursor peptide of des-Arg10-Kallidin. Carboxypeptidases, specifically carboxypeptidase N and carboxypeptidase M, cleave the C-terminal arginine residue from bradykinin to generate des-Arg10-Kallidin, which then acts as a selective agonist for the bradykinin B1 receptor (B1R) [, , , , , ]. Both peptides play significant roles in inflammation and pain signaling, but their activities are mediated through distinct receptor subtypes.

Kallidin (Lys-BK)

    Compound Description: Kallidin, also known as Lys-bradykinin, is a decapeptide that is structurally similar to bradykinin but with an additional lysine residue at its N-terminus. Like bradykinin, kallidin is a potent vasodilator and inflammatory mediator that primarily activates the B2R [, , , , ].

    Relevance: Kallidin, similar to bradykinin, can be converted to a B1R agonist by the action of carboxypeptidases. Removal of the C-terminal arginine from kallidin generates des-Arg10-Kallidin. Thus, both kallidin and bradykinin serve as precursors to des-Arg10-Kallidin, contributing to the generation of B1R-mediated effects in response to inflammation or injury [, , , , , ].

Des-Arg9-Bradykinin (DBK)

    Compound Description: Des-Arg9-Bradykinin is an octapeptide formed by the removal of the C-terminal arginine from bradykinin. It acts as a selective agonist for the B1R, inducing similar effects to des-Arg10-Kallidin, but usually with lower potency [, , , , , , ].

    Relevance: Des-Arg9-Bradykinin and des-Arg10-Kallidin are both B1R agonists generated from the cleavage of bradykinin and kallidin, respectively. They share similar biological activities, contributing to inflammation, pain, and other physiological processes mediated by the B1R [, , , , , , , ].

Lys-(des-Arg9)-Bradykinin

    Compound Description: Lys-(des-Arg9)-bradykinin is a nonapeptide formed by the removal of the C-terminal arginine from kallidin, resulting in a B1R agonist [].

    Relevance: Similar to des-Arg10-Kallidin, Lys-(des-Arg9)-bradykinin is a B1R agonist. Both peptides are derived from their respective precursors, bradykinin and kallidin, by the action of carboxypeptidases. The presence of the N-terminal lysine in Lys-(des-Arg9)-bradykinin may subtly influence its binding affinity or potency at the B1R compared to des-Arg10-Kallidin [].

[Lys-Lys0,Hyp3,Igl5,D-Igl7,Oic8,des-Arg9]BK (B9858)

    Compound Description: B9858 is a synthetic kinin analogue designed as a potent and selective B1R antagonist. It effectively blocks the actions of B1R agonists, including des-Arg10-kallidin, in various experimental models [, ].

    Relevance: B9858 serves as a pharmacological tool to investigate the specific roles of the B1R and to differentiate its effects from those mediated by the B2R. Its ability to block des-Arg10-kallidin-induced responses highlights the selectivity of B9858 for the B1R [, ].

[D-Arg0,Hyp3,Igl5,D-Igl7, Oic8,des-Arg9]BK (des-Arg9-B9430)

    Compound Description: Des-Arg9-B9430 is a synthetic kinin analogue and a potent B1R antagonist. Similar to B9858, it effectively inhibits the effects of B1R agonists, including des-Arg10-Kallidin, in various experimental settings [].

    Relevance: Des-Arg9-B9430, like B9858, is a useful tool for studying the specific functions of B1R and for dissecting the individual contributions of B1R and B2R in physiological and pathological conditions. Its capacity to antagonize des-Arg10-Kallidin's actions underscores its selectivity for the B1R [].

[Leu8]des-Arg9-Bradykinin

    Compound Description: [Leu8]des-Arg9-Bradykinin is a synthetic peptide analogue of bradykinin. It acts as a selective antagonist at the B1R, blocking the effects of B1R agonists like des-Arg10-Kallidin [, , , ].

    Relevance: [Leu8]des-Arg9-Bradykinin serves as a valuable research tool for exploring the specific roles of the B1R and for distinguishing its actions from those mediated by the B2R. Its ability to inhibit the effects of des-Arg10-kallidin demonstrates its B1R selectivity [, , , ].

des-Arg9-[Leu8]-BK

    Compound Description: des-Arg9-[Leu8]-BK is a synthetic peptide analogue and a B1 receptor antagonist. It effectively inhibits the actions of B1R agonists, including des-Arg10-Kallidin [, ].

    Relevance: des-Arg9-[Leu8]-BK is a useful pharmacological tool for investigating the specific roles of the B1R and for differentiating its effects from those mediated by the B2R. Its ability to block des-Arg10-kallidin-induced responses highlights the selectivity of des-Arg9-[Leu8]-BK for the B1R [, ].

Lys-[Leu8]-des-Arg9-Bradykinin

    Compound Description: Lys-[Leu8]-des-Arg9-Bradykinin is a synthetic B1R antagonist. This compound effectively blocks the actions of des-Arg10-Kallidin and other B1R agonists [, , ].

    Relevance: Lys-[Leu8]-des-Arg9-Bradykinin is a valuable pharmacological tool for investigating the specific roles of B1R, particularly in cardiovascular research. By blocking des-Arg10-Kallidin's effects, this antagonist helps to elucidate the distinct contributions of B1R and B2R in regulating vascular tone and other physiological processes [, , ].

[des-Arg10,Leu9-kallidin]

    Compound Description: [des-Arg10,Leu9-kallidin] is a synthetic kinin peptide analogue that acts as a selective antagonist at the B1R. It effectively blocks the actions of des-Arg10-Kallidin and other B1R agonists [, , , , ].

    Relevance: [des-Arg10,Leu9-kallidin] is a valuable pharmacological tool used to investigate the specific roles of B1R and to differentiate its effects from those mediated by the B2R. Its capacity to antagonize des-Arg10-Kallidin's actions underscores its selectivity for the B1R [, , , , ].

[Tyr8]-Bradykinin

    Compound Description: [Tyr8]-Bradykinin is a synthetic analogue of bradykinin. It is commonly used as a radiolabeled ligand ([125I‐Tyr8]‐BK) in receptor binding studies to characterize and localize bradykinin receptors, primarily the B2R subtype [].

    Relevance: [125I‐Tyr8]‐BK serves as a valuable tool to study the distribution and density of bradykinin B2 receptors in tissues, providing insights into the potential roles of bradykinin in those regions. While [Tyr8]-Bradykinin exhibits high affinity for B2 receptors, it does not effectively bind to B1 receptors, making it useful for differentiating between the two receptor subtypes [].

D-Arg[Hyp3, Thi5,8,D-phe7]-BK

    Compound Description: D-Arg[Hyp3, Thi5,8,D-phe7]-BK is a synthetic peptide and a selective bradykinin B2 receptor antagonist [].

    Relevance: D-Arg[Hyp3, Thi5,8,D-phe7]-BK is a valuable tool for dissecting the roles of B2 receptors in various physiological processes. By specifically blocking B2 receptors, it can help elucidate whether observed effects are mediated by B2 or B1 receptors [].

[D-Arg0, Hyp3, Thi5, D-Tic7, Oic8]-bradykinin

    Compound Description: [D-Arg0, Hyp3, Thi5, D-Tic7, Oic8]-bradykinin is a synthetic peptide analogue that acts as a potent and selective antagonist at the bradykinin B2 receptor [].

    Relevance: [D-Arg0, Hyp3, Thi5, D-Tic7, Oic8]-bradykinin serves as a valuable research tool for investigating the specific roles of B2R and for differentiating its effects from those mediated by the B1R. Its capacity to antagonize bradykinin's actions while having minimal affinity for the B1R highlights its selectivity for B2R [].

Properties

CAS Number

71800-36-7

Product Name

Lys-[Des-Arg9]Bradykinin

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

Molecular Formula

C50H73N13O11

Molecular Weight

1032.2 g/mol

InChI

InChI=1S/C50H73N13O11/c51-22-8-7-17-33(52)42(66)58-34(18-9-23-55-50(53)54)46(70)63-26-12-21-40(63)48(72)62-25-10-19-38(62)44(68)56-29-41(65)57-35(27-31-13-3-1-4-14-31)43(67)60-37(30-64)47(71)61-24-11-20-39(61)45(69)59-36(49(73)74)28-32-15-5-2-6-16-32/h1-6,13-16,33-40,64H,7-12,17-30,51-52H2,(H,56,68)(H,57,65)(H,58,66)(H,59,69)(H,60,67)(H,73,74)(H4,53,54,55)/t33-,34-,35-,36-,37-,38-,39-,40-/m0/s1

InChI Key

AILVBOHFGXNHCC-TZPCGENMSA-N

SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O

Synonyms

10-de-Arg-kallidin
bradykinin, Lys-D-Phe(8)-des-Arg(9)
bradykinin, Lys-desArg(9)
bradykinin, lysyl-des-arginine(9)
des-Arg(10)-kallidin
kallidin, des-Arg(10)-
kallidin, des-arginine(10)-
LDBk peptide
LYS-ARG-PRO-PRO-GLY-PHE-SER-PRO-PHE
Lys-des-Arg(9)-BK
LysdesArg(9)BK

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.